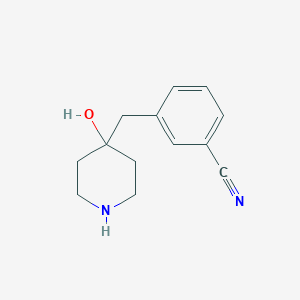
3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile is a chemical compound that features a benzonitrile group attached to a piperidine ring with a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile typically involves the reaction of a benzonitrile derivative with a piperidine derivative. One common method includes the use of benzyl chloride and 4-hydroxypiperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Formation of 3-((4-Oxopiperidin-4-yl)methyl)benzonitrile.
Reduction: Formation of 3-((4-Hydroxypiperidin-4-yl)methyl)benzylamine.
Substitution: Formation of 3-((4-Halopiperidin-4-yl)methyl)benzonitrile.
Scientific Research Applications
3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its effects on cellular processes.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- **3-((4-Hydroxypiperidin-4-yl)methyl)pyridine
- **3-((4-Hydroxypiperidin-4-yl)methyl)benzamide
- **3-((4-Hydroxypiperidin-4-yl)methyl)benzaldehyde
Uniqueness
3-((4-Hydroxypiperidin-4-yl)methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and nitrile groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-[(4-hydroxypiperidin-4-yl)methyl]benzonitrile |
InChI |
InChI=1S/C13H16N2O/c14-10-12-3-1-2-11(8-12)9-13(16)4-6-15-7-5-13/h1-3,8,15-16H,4-7,9H2 |
InChI Key |
RRGPRTSEAXYUFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC(=CC=C2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















